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molecular formula C11H14N2O2 B8423732 N,N-Dimethyl-5-nitro-2-indanamine

N,N-Dimethyl-5-nitro-2-indanamine

Cat. No. B8423732
M. Wt: 206.24 g/mol
InChI Key: OGBUEPQWMSSWCR-UHFFFAOYSA-N
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Patent
US07812022B2

Procedure details

(5-Nitro-2,3-dihydro-1H-inden-2-yl)amine hydrochloride (5.52 g, 26 mmol), paraformaldehyde (4.1 g, 128 mmol), NaCNBH3 (8.1 g, 128 mmol), and acetic acid (7.4 mL, 128 mmol) were combined in 1,2-dichloroethane (200 mL) and the suspension was heated to reflux for 15 h. The reaction was cooled and quenched with saturated aqueous NaHCO3. The organic layer was separated, washed with brine dried with MgSO4 and concentrated to an oil. The crude material was purified by silica gel flash column chromatography (0-100% (90% DCM/9% MeOH/1% NH4OH)/DCM) and yielded 2.7 g (52%) of a yellow oil that crystallized while stored on the bench top. 1H NMR (400 MHz, CDCl3) δ 8.07 (m, 2H), 7.36 (d, J=8.1 Hz, 1H), 4.13 (m, 1H), 3.34 (m, 4H), 2.74 (s, 6H).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
7.4 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
52%

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[CH2:10][CH:9](N)[CH2:8]2)([O-:4])=[O:3].C=O.[BH3-][C:18]#[N:19].[Na+].[C:21](O)(=O)C>ClCCCl>[CH3:21][N:19]([CH3:18])[CH:9]1[CH2:8][C:7]2[C:11](=[CH:12][CH:13]=[C:5]([N+:2]([O-:4])=[O:3])[CH:6]=2)[CH2:10]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
5.52 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C=1C=C2CC(CC2=CC1)N
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
8.1 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Four
Name
Quantity
7.4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel flash column chromatography (0-100% (90% DCM/9% MeOH/1% NH4OH)/DCM)

Outcomes

Product
Name
Type
product
Smiles
CN(C1CC2=CC=C(C=C2C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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